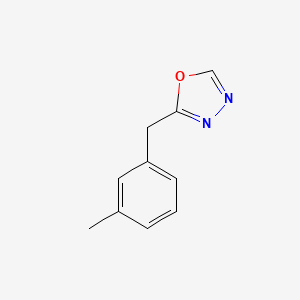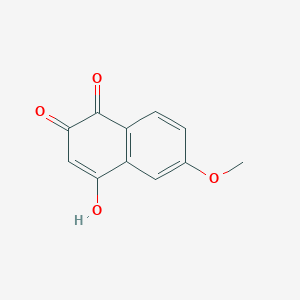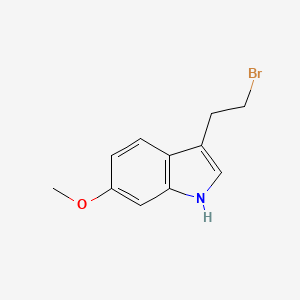
3-(2-bromoethyl)-6-methoxy-1H-indole
Overview
Description
3-(2-bromoethyl)-6-methoxy-1H-indole , also known by its chemical formula C<sub>11</sub>H<sub>12</sub>BrNO , is a synthetic compound belonging to the indole class. It exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of this compound involves the bromination of a precursor indole molecule. Typically, the bromination occurs at the 2-position of the indole ring, resulting in the introduction of the 2-bromoethyl group. The methoxy group at the 6-position provides additional chemical diversity. Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have explored different conditions and reagents to optimize the yield and purity of 3-(2-bromoethyl)-6-methoxy-1H-indole.
Molecular Structure Analysis
The molecular structure of 3-(2-bromoethyl)-6-methoxy-1H-indole consists of an indole ring fused with a bromoethyl group and a methoxy substituent. The bromine atom is attached to the second carbon of the indole ring, while the methoxy group is positioned at the sixth carbon. The overall structure contributes to its biological activity and interactions with target receptors.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, oxidative transformations, and cyclizations. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Typically a white to off-white crystalline solid.
- Melting Point : Varies depending on the specific synthesis and purity.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).
- Chemical Properties :
- Reactivity : Exhibits electrophilic and nucleophilic reactivity due to the bromoethyl and methoxy groups.
- Stability : Sensitive to light, moisture, and extreme temperatures.
Safety And Hazards
- Toxicity : As with any chemical compound, caution is necessary. Proper handling, storage, and disposal procedures should be followed.
- Health Risks : Inhalation, skin contact, or ingestion may pose health risks. Refer to safety data sheets for detailed information.
- Environmental Impact : Consider potential environmental hazards during production and disposal.
Future Directions
- Biological Studies : Investigate its interactions with specific receptors, enzymes, or cellular pathways.
- Medicinal Chemistry : Explore derivatives for drug development.
- Toxicology : Assess its safety profile in-depth.
- Industrial Applications : Evaluate its potential in materials science or other fields.
properties
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
CAS RN |
68104-24-5 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

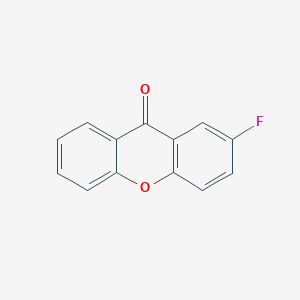
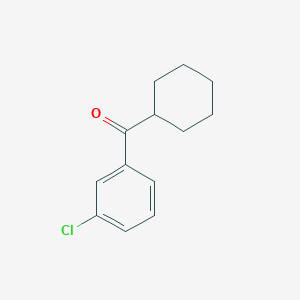
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
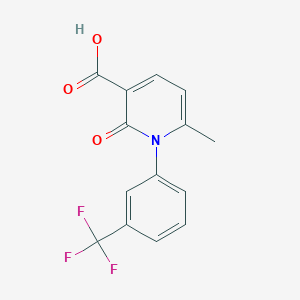
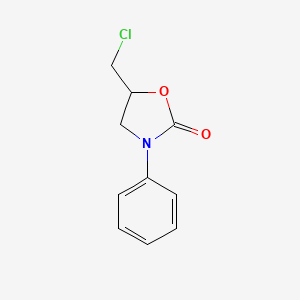
![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)
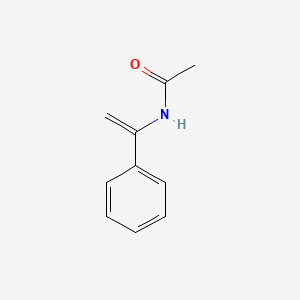
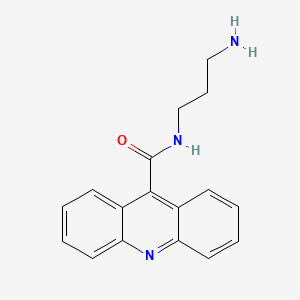
![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)
![(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone](/img/structure/B1610361.png)
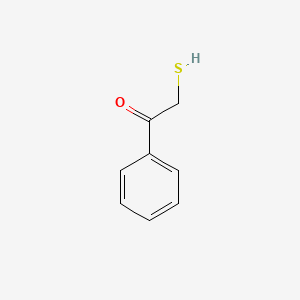
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)
